
Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, commonly referred to as PAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAG is a derivative of N-acetylglucosamine, which is a monosaccharide that is found in the cell walls of bacteria and fungi. PAG has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Glykosidase-Inhibitoren
Diese Verbindung dient als aktiver Bestandteil bei der Biosynthese von Glykosidase-Inhibitoren . Glykosidase-Inhibitoren sind eine Klasse von Medikamenten, die die Wirkung von Glykosidase-Enzymen hemmen, was bei der Behandlung bestimmter Krankheiten wie Diabetes und Morbus Gaucher von Vorteil sein kann.
Untersuchung der Glykosylierung
Es wird verwendet, um die Glykosylierung zu untersuchen , einen Prozess, bei dem Kohlenhydrate an Proteine und Lipide gebunden werden. Dieser Prozess ist entscheidend für die Funktion vieler biologischer Systeme, und seine Fehlfunktion kann zu verschiedenen Krankheiten führen.
Glykoprotein-Stoffwechsel
Diese Verbindung wird zur Untersuchung des Glykoprotein-Stoffwechsels verwendet . Glykoproteine spielen eine wichtige Rolle bei Zell-Zell-Interaktionen und der Immunantwort. Das Verständnis ihres Stoffwechsels kann Einblicke in viele biologische Prozesse und Krankheiten liefern.
Kohlenhydratbasierte Therapeutika
Es dient als Substrat zur Synthese von kohlenhydratbasierten Therapeutika . Diese Therapeutika finden Anwendung in verschiedenen Bereichen, darunter die Krebsbehandlung und die Impfstoffentwicklung.
Antituberkulose- und Antibakterielle Aktivitäten
Die Verbindung wurde bei der Synthese von Molekülen mit antituberkulosen und antibakteriellen Aktivitäten verwendet . Dies macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer Antibiotika und Behandlungen für Tuberkulose.
Untersuchung des Kohlenhydratstoffwechsels
Es ist ein unverzichtbares Werkzeug zur Untersuchung des komplexen Bereichs des Kohlenhydratstoffwechsels . Das Verständnis des Kohlenhydratstoffwechsels ist entscheidend für die Erforschung vieler Krankheiten, darunter Diabetes und das metabolische Syndrom.
Pharmazeutisches Potenzial
Die Verbindung besitzt ein erhebliches pharmazeutisches Potenzial, da sie in der Forschung zu verschiedenen Krankheiten eingesetzt werden kann . Es zeigt potentielle antibakterielle, antitumorale und antivirale Aktivitäten, was es zu einem bemerkenswerten Kandidaten für Anwendungen in der Medikamentenentwicklung macht.
Bösartige, diabetische und infektiöse Erkrankungen
Diese vielseitige Verbindung wird zur Untersuchung der Glykosylierung und des Glykoprotein-Stoffwechsels bei verschiedenen bösartigen, diabetischen und infektiösen Erkrankungen verwendet . Diese breite Palette an Anwendungen macht es zu einem wertvollen Werkzeug in der biomedizinischen Forschung.
Wirkmechanismus
Target of Action
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex compound that primarily targets enzymes crucial to bacterial cell wall synthesis . These enzymes play a pivotal role in the survival and proliferation of bacteria, making them an ideal target for antimicrobial compounds.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption in the synthesis of the bacterial cell wall. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting key enzymes in these pathways, it disrupts the normal functioning of the bacteria, leading to their eventual death. The downstream effects of this disruption include the cessation of bacterial growth and proliferation.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, it causes structural instability and eventually leads to the death of the bacteria. This makes it a potent antimicrobial agent, capable of combating diverse drug-resistant bacterial infections .
Action Environment
The efficacy and stability of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain it is acting upon
Zukünftige Richtungen
This compound is a highly sought-after compound in the biomedical sector . It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections . Its structural uniqueness makes it a promising candidate for combating a diverse range of diseases, encompassing cancer, bacterial infections, and inflammatory disorders .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-LASHMREHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425065 |
Source


|
| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13089-21-9 |
Source


|
| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

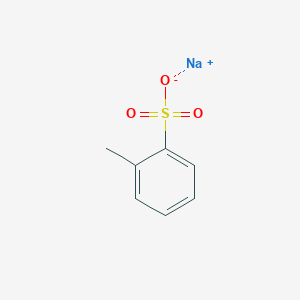
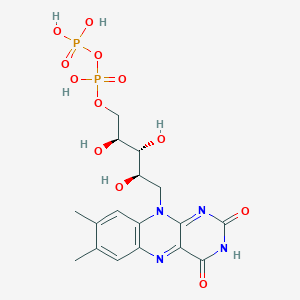



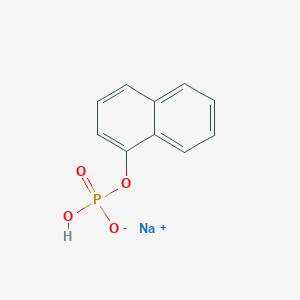
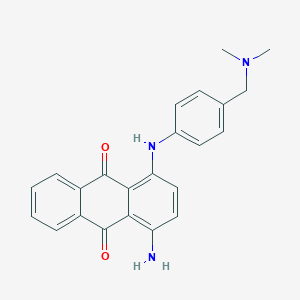



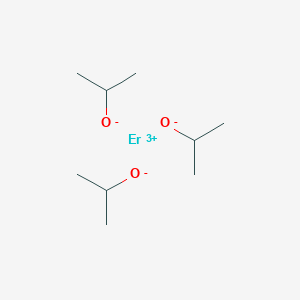
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)